Oxaydo

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Positron Emission Tomography (PET) Imaging:

One of the most widely explored applications of Oxaydo is in PET imaging. FDDA can be labeled with the radioactive isotope fluorine-18 (¹⁸F) to create ¹⁸F-DFDA, which acts as a PET tracer. PET scans using ¹⁸F-DFDA can potentially image hypoxia, a condition where tissues are deprived of oxygen. This is because under hypoxic conditions, cells increase their uptake of fatty acids, and ¹⁸F-DFDA is metabolized similarly to fatty acids within cells. Studies have shown that ¹⁸F-DFDA PET imaging may be useful for assessing tumor hypoxia, which is a characteristic of aggressive tumors and can be a factor in determining treatment options ().

Magnetic Resonance Imaging (MRI) Contrast Agent:

Another area of investigation for Oxaydo is its potential use as a contrast agent for MRI. MRI contrast agents can enhance the contrast between different tissues in MRI scans, making it easier to visualize specific organs or abnormalities. Studies have suggested that Oxaydo may have properties that allow it to act as a T1-weighted MRI contrast agent, potentially improving the visualization of certain tissues (). However, further research is needed to determine the efficacy and safety of Oxaydo for this application.

Oxaydo is a prescription medication that contains oxycodone hydrochloride, a semi-synthetic opioid analgesic. It is primarily used for the management of acute and chronic pain that is severe enough to require an opioid analgesic when alternative treatments are inadequate. Oxaydo is designed to be taken orally and is formulated as a tablet that must be swallowed whole, as it is not amenable to crushing or dissolution. This characteristic helps mitigate the potential for misuse and abuse, a significant concern with opioid medications .

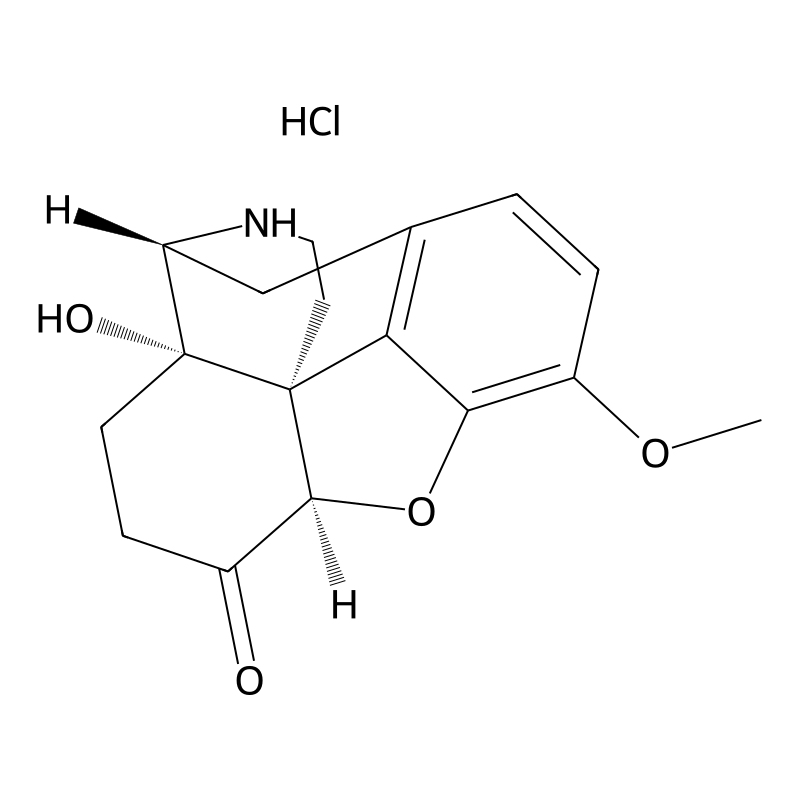

The chemical structure of oxycodone hydrochloride is represented by the formula , and it is derived from the opium alkaloid thebaine. The drug acts on the central nervous system to relieve pain by binding to specific opioid receptors, primarily the mu-opioid receptor, which leads to analgesic effects .

Oxycodone exhibits potent analgesic properties by acting as an agonist at opioid receptors in the central nervous system. Its primary action occurs at the mu-opioid receptor, leading to pain relief through inhibition of pain signal transmission. Additionally, oxycodone affects other systems in the body:

- Respiratory System: It can cause dose-dependent respiratory depression.

- Gastrointestinal System: Oxycodone slows gastrointestinal motility, often resulting in constipation.

- Endocrine System: It may alter hormone levels, such as increasing prolactin and decreasing cortisol and testosterone levels .

The synthesis of oxycodone involves several chemical processes starting from thebaine, an opiate alkaloid. The key steps include:

- Hydroxylation: Thebaine undergoes hydroxylation at specific positions on its structure.

- Epoxidation: An epoxy group is introduced through a reaction with an appropriate oxidizing agent.

- Methylation: Methyl groups are added to achieve the final structure of oxycodone.

These reactions typically require controlled conditions and specific reagents to ensure high yield and purity of the final product .

Oxaydo is primarily used in clinical settings for:

- Pain Management: Effective for moderate to severe pain management in both acute and chronic conditions.

- Postoperative Pain Relief: Utilized for pain relief following surgical procedures.

- Cancer Pain Management: Often prescribed for patients experiencing significant pain due to cancer or its treatment .

Due to its potential for addiction and abuse, Oxaydo is typically prescribed when other non-opioid analgesics have failed or are not tolerated.

Oxaydo has several known interactions with other substances that can influence its efficacy and safety profile:

- CYP3A4 Inhibitors/Inducers: Co-administration with drugs that inhibit or induce cytochrome P450 3A4 can significantly alter oxycodone plasma concentrations, leading to increased risk of toxicity or reduced efficacy.

- Central Nervous System Depressants: Concurrent use with benzodiazepines or other CNS depressants can enhance sedative effects and increase the risk of respiratory depression.

- Naloxone Co-prescription: Patients prescribed Oxaydo are often advised to have naloxone available for emergency treatment of opioid overdose .

Oxaydo shares similarities with several other opioid analgesics but has unique features that distinguish it:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Oxycodone | Semi-synthetic; effective for severe pain; high abuse potential | |

| Morphine | Naturally occurring; strong analgesic; higher risk of dependence | |

| Hydrocodone | Often combined with acetaminophen; lower potency than oxycodone | |

| Fentanyl | Synthetic; extremely potent; used in anesthesia | |

| Buprenorphine | Partial agonist; lower risk of overdose; used in addiction treatment |

Oxaydo’s formulation specifically aims to reduce misuse potential by preventing manipulation (crushing or dissolving), which sets it apart from many other opioids that may be more easily abused .

The development of abuse-deterrent formulations represents a critical pharmaceutical innovation addressing the escalating prescription opioid abuse epidemic [20]. Immediate-release opioid formulations present unique challenges in abuse deterrence compared to extended-release counterparts, as their inherent rapid drug release profile facilitates abuse potential through multiple routes of administration [42]. Research demonstrates that immediate-release opioids account for approximately 90% of opioid analgesic prescriptions dispensed in the United States market, making them a predominant vector for prescription drug abuse [42].

The pharmacological foundation for abuse-deterrent immediate-release formulations stems from the understanding that opioid abuse primarily occurs through non-oral routes of administration, particularly intranasal insufflation and intravenous injection [27]. These alternative routes bypass the intended pharmacokinetic profile and deliver concentrated drug levels that produce rapid onset euphoric effects, significantly increasing abuse liability [13]. Studies indicate that 66% of advanced opioid abusers prefer immediate-release opioids compared to only 4% preferring extended-release formulations, specifically due to their ability to produce rapid euphoric effects without extensive manipulation [13].

The neurobiological mechanism underlying opioid abuse involves activation of reward pathways in the central nervous system, where rapid drug delivery to opioid receptors in the brain produces intense euphoric sensations [30]. The abuse quotient, calculated as maximum plasma concentration divided by time to maximum concentration, serves as a quantitative measure of abuse potential, with higher values indicating greater likelihood of abuse [13]. Immediate-release formulations inherently possess elevated abuse quotients due to their rapid absorption characteristics, necessitating technological interventions to mitigate this risk [13].

Clinical research has established that prescription opioid abuse frequently initiates with immediate-release medications commonly prescribed for acute pain management in primary care settings [42]. The transition from therapeutic use to abuse often occurs through dose escalation and route modification, where patients progress from oral administration to intranasal or intravenous routes to achieve enhanced psychoactive effects [17]. Epidemiological data reveal that population-adjusted rates of prescription opioid abuse are markedly higher for immediate-release than extended-release medications across multiple surveillance programs [42].

The pharmaceutical industry response to this challenge has focused on developing formulation technologies that maintain therapeutic efficacy while deterring common methods of abuse [16]. These technologies target specific abuse pathways by incorporating functional excipients that create physical or chemical barriers to manipulation [9]. The rationale extends beyond simple deterrence to encompass harm reduction strategies that acknowledge the persistent nature of addiction while attempting to minimize associated morbidity and mortality [20].

Research findings demonstrate that abuse-deterrent formulations can significantly impact community-level abuse patterns when effectively implemented [17]. The introduction of reformulated extended-release oxycodone in 2010 resulted in substantial reductions in abuse-related parameters, with some measures showing decreases of up to 60% in various abuse-related indicators [20]. These outcomes provide empirical support for the continued development of abuse-deterrent technologies across the opioid pharmaceutical spectrum [20].

Technological Framework of AVERSION® Chemistry

AVERSION® Technology represents a pioneering approach to abuse deterrence through the incorporation of functional inactive pharmaceutical ingredients designed to discourage non-oral routes of administration [9]. This proprietary technology platform employs a dual-mechanism strategy targeting both intranasal insufflation and intravenous injection abuse pathways through distinct chemical and physical properties [1] [4].

The technological foundation of AVERSION® chemistry involves the strategic integration of aversive compounds that induce unpleasant sensations upon manipulation and attempted abuse [32]. For intranasal deterrence, the formulation incorporates inactive ingredients that cause significant nasal irritation, including burning, stuffiness, lacrimation, rhinorrhea, and throat irritation when tablets are crushed and insufflated [16] [32]. Clinical studies demonstrate that recreational opioid users experience substantially more nasal-related adverse events with AVERSION® formulated products compared to conventional immediate-release oxycodone preparations [4].

The intravenous abuse deterrent mechanism operates through the formation of viscous, gelatinous mixtures when tablets are dissolved in solvents commonly used for injection preparation [1] [9]. This technological approach transforms the dissolved tablet material into a highly viscous substance that cannot be drawn through syringes or injection needles, effectively preventing intravenous administration [4] [26]. The viscosity-inducing properties persist across various solvent types and preparation methods typically employed by individuals attempting to prepare opioids for injection [9].

Table 1: AVERSION® Technology Abuse Deterrent Mechanisms

| Route of Abuse | Deterrent Mechanism | Active Components | Physiological Effect |

|---|---|---|---|

| Intranasal Insufflation | Nasal Irritant Incorporation | Proprietary Aversive Compounds | Burning, Rhinorrhea, Lacrimation |

| Intravenous Injection | Viscous Gel Formation | Functional Excipients | Non-Syringeable Gelatinous Matrix |

| Oral Overconsumption | Maintained Therapeutic Profile | Standard Active Ingredient | Preserved Analgesic Efficacy |

Research characterizing the AVERSION® platform demonstrates its effectiveness through comprehensive manipulation studies [22]. Laboratory investigations reveal that attempts to extract active ingredients using common household solvents consistently result in gel formation that prevents successful drug isolation [16]. The technology maintains its deterrent properties across a wide range of extraction conditions, including various solvent types, temperatures, and manipulation techniques commonly employed in abuse scenarios [9].

Clinical validation of AVERSION® technology effectiveness derives from randomized, double-blind crossover studies in recreational opioid users [4] [32]. In a pivotal study involving 40 nondependent recreational opioid users, crushed AVERSION® formulated tablets administered intranasally produced significantly lower drug liking scores compared to conventional immediate-release oxycodone [32]. The study demonstrated maximum effect drug liking scores of 70.8 for AVERSION® formulated products versus 93.5 for conventional oxycodone, representing a statistically significant reduction in abuse appeal [32].

Table 2: Clinical Abuse Potential Study Results

| Endpoint Measure | AVERSION® Formulation | Conventional Oxycodone | Statistical Significance |

|---|---|---|---|

| Maximum Drug Liking | 70.8 | 93.5 | p < 0.0001 |

| Take Drug Again Response | 45.9 | 91.3 | p < 0.0001 |

| Overall Drug Liking | 47.8 | 87.4 | p < 0.0001 |

The technological implementation of AVERSION® chemistry requires precise formulation science to balance abuse deterrent properties with therapeutic efficacy [26]. Pharmacokinetic studies demonstrate that AVERSION® formulated immediate-release oxycodone maintains bioequivalence to conventional formulations when administered orally as intended [4] [24]. The time to peak plasma concentration ranges from 1.2 to 1.4 hours under fasted conditions, consistent with immediate-release pharmacokinetic profiles [4] [26].

Food effect studies reveal minimal impact on the abuse deterrent properties of AVERSION® technology [26]. Administration with food causes a delay in time to maximum concentration from 1.2-1.4 hours to 1.25-3.00 hours, but this difference is not considered clinically relevant and does not compromise the formulation's abuse deterrent characteristics [4] [26]. The technology maintains its protective mechanisms regardless of fed or fasted administration states [26].

Manufacturing considerations for AVERSION® technology involve specialized processing techniques to ensure uniform distribution of functional excipients throughout the tablet matrix [45]. The technology utilizes commonly available pharmaceutical ingredients configured in proprietary ratios to achieve optimal abuse deterrent performance while maintaining manufacturing scalability [9] [16]. Quality control parameters must encompass both traditional pharmaceutical specifications and novel abuse deterrent functionality metrics [9].

The physical deterrence mechanisms employed in Oxaydo represent a sophisticated approach to preventing mechanical manipulation through the strategic incorporation of high molecular weight polymers and specialized excipients [1] [2] [3]. The formulation utilizes polyethylene oxide as the primary physical barrier component, which creates substantial resistance to traditional tampering methods such as crushing, grinding, and cutting [4] [5] [6].

The polyethylene oxide component in Oxaydo is incorporated at ratios ranging from 1:1 to 40:1 by weight relative to the oxycodone hydrochloride content [3]. This high concentration of polyethylene oxide creates a robust polymer matrix that significantly increases the mechanical strength of the tablet structure [7] [6]. The polymer chains form extensive intermolecular interactions that resist deformation under typical crushing forces applied by common household implements such as mortar and pestle systems or coffee grinders [5] [6].

Laboratory manipulation studies have demonstrated that the polyethylene oxide matrix in Oxaydo exhibits superior crush resistance compared to conventional immediate-release oxycodone formulations [6] [8]. The polymer network structure maintains tablet integrity even when subjected to substantial mechanical stress, making it considerably more difficult for potential abusers to reduce the tablet to a fine powder suitable for insufflation [8]. The resistance to size reduction is attributed to the viscoelastic properties of the high molecular weight polyethylene oxide, which dissipates mechanical energy through polymer chain entanglement and deformation rather than fracture [7].

The physical deterrence extends beyond simple crush resistance to encompass multiple forms of mechanical manipulation [9] [7]. The formulation demonstrates resistance to cutting, grating, and other size reduction techniques commonly employed to circumvent extended-release mechanisms [9]. The polymer matrix maintains its structural integrity across a range of mechanical stresses, creating a significant barrier to manipulation for abusive purposes [7] [6].

Table 1: Mechanistic Analysis of Oxaydo Tamper-Resistance Properties

| Deterrent Property | Active Component | Target Route of Abuse | Mechanism of Action | Viscosity Threshold | Clinical Evidence Level |

|---|---|---|---|---|---|

| Physical Crush Resistance | Polyethylene Oxide | Crushing for insufflation/injection | High molecular weight polymer creates physical barrier | Not applicable | Demonstrated in vitro |

| Chemical Gel Formation | Polyethylene Oxide | Solvent extraction for injection | Forms viscous gel when exposed to aqueous solvents | ≥10 cP in 1-5 mL aqueous solution | Quantified in clinical studies |

| Nasal Aversion Mechanism | Sodium Lauryl Sulfate | Intranasal insufflation | Surfactant causes mucosal irritation and burning | Not applicable | Proven in human abuse liability studies |

| Extraction Prevention | Polyethylene Oxide + Polyvinylpyrrolidone | Intravenous injection | Polymer entrapment prevents drug extraction | ≥10 cP in small solvent volumes | Confirmed in laboratory manipulation studies |

| Mechanical Manipulation Resistance | Multiple Polymer Matrix | All physical tampering methods | Multiple excipients create physical/chemical barriers | Variable based on tampering method | Established through multiple study types |

Chemical Barrier Strategies for Solvent-Based Extraction Prevention

The chemical barrier mechanisms in Oxaydo are designed to prevent solvent-based extraction of oxycodone through the formation of viscous gel matrices when the tablet encounters aqueous or alcoholic solvents [2] [5] [10]. The primary chemical deterrence strategy involves the rapid hydration and swelling of polyethylene oxide polymers upon contact with extraction solvents [5] [10].

When Oxaydo tablets are exposed to small volumes of water, ethanol, or other common extraction solvents, the polyethylene oxide component rapidly absorbs the solvent and forms a highly viscous gel with a minimum viscosity of 10 centipoise [3] [10]. This gel formation occurs within seconds of solvent contact and effectively entraps the oxycodone within the polymer matrix, preventing efficient extraction [5] [10]. The viscosity threshold of 10 centipoise represents a critical barrier to syringeability, as solutions with viscosities at or above this level cannot be effectively drawn through standard injection needles [5].

The chemical barrier system incorporates polyvinylpyrrolidone as a secondary gelling agent that works synergistically with polyethylene oxide to enhance the gel formation process [3]. The polyvinylpyrrolidone functions as both a binder and disintegrant under normal oral administration conditions, but transforms into a gel-forming excipient when exposed to small volumes of extraction solvents [3]. This dual functionality ensures that the tablet maintains appropriate disintegration characteristics for legitimate oral use while providing robust chemical barriers against extraction attempts [4] [5].

Laboratory extraction studies have demonstrated that the chemical barrier system in Oxaydo significantly reduces the recovery of extractable oxycodone compared to conventional immediate-release formulations [10] [6]. The polymer network effectively sequesters the active pharmaceutical ingredient, preventing its liberation into the solvent phase [5] [10]. Even when subjected to vigorous agitation, heating, or extended extraction times, the gel matrix maintains its integrity and continues to retain the majority of the oxycodone content [10].

The chemical deterrence mechanism exhibits effectiveness across a range of solvent types commonly used in extraction attempts [10] [6]. Aqueous extraction attempts result in immediate gel formation, while alcoholic solvents produce similar viscosity increases that prevent efficient drug recovery [10]. The polymer system demonstrates particular effectiveness against extraction attempts using small solvent volumes typical of injection preparation, where the concentration of gelling agents relative to solvent volume is maximized [5] [10].

Neurophysiological Deterrence Through Excipient-Induced Mucosal Irritation

The neurophysiological deterrence mechanism in Oxaydo employs sodium lauryl sulfate as an aversive agent specifically designed to discourage intranasal abuse through the induction of mucosal irritation and respiratory tract discomfort [2] [11] [12]. This surfactant compound is incorporated at subtherapeutic concentrations that do not interfere with normal oral administration but become activated upon contact with nasal mucosa during insufflation attempts [2] [12].

Sodium lauryl sulfate functions as a potent mucosal irritant when inhaled, causing immediate burning sensations in the nasal passages, throat irritation, and respiratory tract discomfort [13] [14]. The mechanism of irritation involves the surfactant properties of sodium lauryl sulfate, which disrupts cellular membranes and causes protein denaturation in mucosal tissues [13] [14]. This irritation response is mediated through the activation of nociceptive nerve endings in the nasopharyngeal and tracheobronchial regions [14].

Clinical abuse liability studies have demonstrated the effectiveness of the sodium lauryl sulfate deterrent mechanism in reducing the attractiveness of intranasal administration [11] [15]. In controlled studies involving recreational opioid users, crushed Oxaydo administered intranasally produced significantly more nasal-related adverse events compared to conventional immediate-release oxycodone [11] [15]. These adverse events included nasal burning, throat irritation, increased lacrimation, and respiratory discomfort that persisted for extended periods following administration [15].

The neurophysiological deterrence mechanism specifically targets the trigeminal and vagal nerve pathways that mediate nociceptive responses in the upper respiratory tract [14]. Sodium lauryl sulfate activates irritant receptors in the nasal mucosa and upper respiratory tract, triggering reflex responses including coughing, sneezing, and respiratory distress [14]. These physiological responses create a powerful negative reinforcement that discourages repeated attempts at intranasal abuse [14].

Research findings indicate that the mucosal irritation response is dose-dependent and correlates with the concentration of sodium lauryl sulfate in contact with respiratory tissues [14]. The threshold for irritation is well below the concentrations achieved during typical insufflation attempts with crushed Oxaydo tablets [13] [14]. The irritant response demonstrates rapid onset, typically occurring within seconds of nasal contact, and can persist for 30 minutes or longer following exposure [14].

Table 2: Clinical Research Findings on Oxaydo Abuse Deterrent Properties

| Study Parameter | Oxaydo (Crushed Intranasal) | Control IR Oxycodone | Statistical Significance |

|---|---|---|---|

| Drug Liking Score (VAS Emax) | 70.8 | 93.5 | P < 0.0001 |

| Take Drug Again Score (E8h) | 45.9 | 91.3 | P < 0.0001 |

| Overall Drug Liking Score (E8h) | 47.8 | 87.4 | P < 0.0001 |

| Nasal Irritation Events | Significantly increased | Minimal | Clinically significant |

| Insufflation Success Rate | 52.5% (21/40 subjects failed) | 100% | Clinically relevant reduction |

| Viscosity Formation | Viscous gel formation | No gel formation | Mechanistically confirmed |

| Gel Formation Time | Immediate upon solvent contact | Not applicable | Immediate response |

Table 3: Excipient-Specific Mechanistic Properties in Oxaydo Formulation

| Excipient Component | Concentration Range | Primary Function | Activation Trigger | Deterrent Mechanism |

|---|---|---|---|---|

| Polyethylene Oxide (High MW) | 1:1 to 40:1 ratio to oxycodone | Gel formation barrier | Aqueous solvent contact | Viscosity increase to ≥10 cP |

| Sodium Lauryl Sulfate | Subtherapeutic irritant levels | Mucosal irritant deterrent | Nasal mucosa contact | Respiratory tract irritation |

| Polyvinylpyrrolidone | Binder/disintegrant levels | Matrix binding agent | Mechanical manipulation | Matrix cohesion maintenance |

| Colloidal Silicon Dioxide | Standard pharmaceutical grade | Flow enhancement | Physical processing | Processing difficulty enhancement |

| Multiple Polymer Matrix | Proprietary blend ratios | Synergistic deterrence | Any tampering attempt | Multi-modal resistance |